![molecular formula C15H18O3 B14253059 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- CAS No. 207731-65-5](/img/structure/B14253059.png)
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dioxaspiro[45]dec-9-ene, 8-methoxy-8-phenyl- is a spiro compound characterized by a unique structure where two oxygen atoms form a spiro linkage with a dec-9-ene ring The presence of a methoxy group and a phenyl group adds to its chemical complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro compound. The methoxy and phenyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spiro linkage provides structural stability and unique reactivity patterns.
Comparación Con Compuestos Similares
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxy and phenyl groups.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Another spiro compound with different substituents.
8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE: Contains a phenyl sulfone group instead of a methoxy group.
Uniqueness
6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and potential reactivity. The spiro linkage adds to its structural uniqueness, making it a valuable compound for various applications.
Propiedades
Número CAS |
207731-65-5 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
8-methoxy-8-phenyl-6,7-dioxaspiro[4.5]dec-9-ene |
InChI |
InChI=1S/C15H18O3/c1-16-15(13-7-3-2-4-8-13)12-11-14(17-18-15)9-5-6-10-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Clave InChI |
RHJDKPLFCCEEHS-UHFFFAOYSA-N |
SMILES canónico |
COC1(C=CC2(CCCC2)OO1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


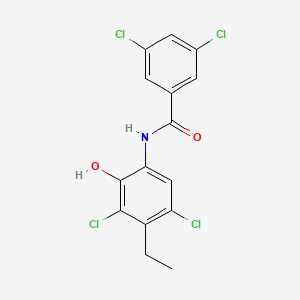
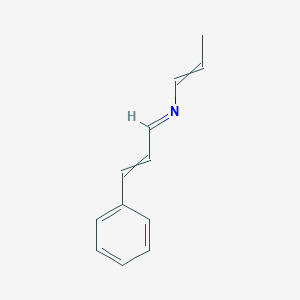
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)

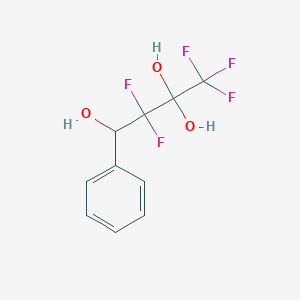
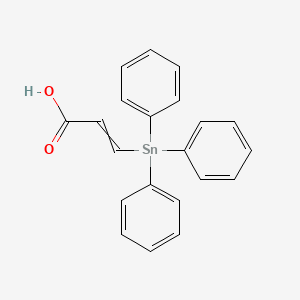
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
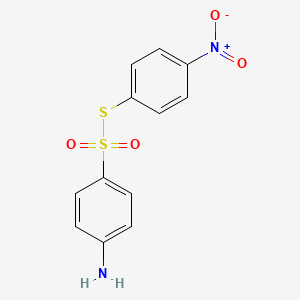
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
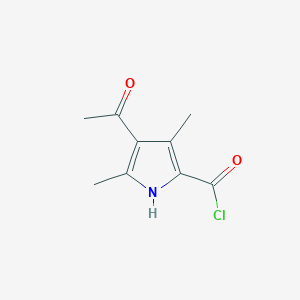
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
